

Technical Support Center: Reducing Carbon Impurities in Silicon Nitride Films from BDEAS

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Compound of Interest

Compound Name: *Bis(diethylamino)silane*

Cat. No.: *B1590842*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and reducing carbon impurities in silicon nitride (SiN) films deposited using **bis(diethylamino)silane** (BDEAS) as a precursor.

Troubleshooting Guide: High Carbon Content in SiN Films

High carbon content in SiN films can be detrimental to their electrical and optical properties. This guide provides a systematic approach to identifying and resolving the root causes of carbon contamination.

Symptom	Potential Cause	Recommended Action
Uniformly high carbon content throughout the film	Suboptimal Deposition Temperature: Insufficient thermal energy to break down BDEAS ligands completely.	Increase the deposition temperature. Studies have shown a decrease in carbon content from 13.7 at.% at 150°C to 7.5 at.% at 250°C[1].
Inadequate Plasma Power: Insufficient plasma density to effectively dissociate precursor molecules and reaction byproducts.	Increase the RF plasma power to enhance the dissociation of BDEAS and promote the reaction between silicon and nitrogen radicals.	
Low NH3/BDEAS Ratio: Insufficient ammonia (NH3) to react with the carbon-containing ligands of the BDEAS precursor.	Increase the NH3 flow rate relative to the BDEAS flow rate. A higher concentration of nitrogen radicals from NH3 plasma can more effectively replace the diethylamino ligands.	
Use of N2 instead of NH3 Plasma: Nitrogen (N2) plasma may be less effective at removing carbon ligands compared to ammonia plasma.	If using N2 plasma, consider switching to or adding NH3. NH3 plasma provides reactive hydrogen species that can aid in the removal of carbon-containing fragments.	
Carbon concentration higher at the interface or surface	Surface Contamination: Residual organic contaminants on the substrate surface prior to deposition.	Implement a thorough substrate cleaning procedure, such as an RCA clean or an in-situ plasma etch, immediately before deposition.
Incomplete Ligand Removal in Initial ALD/PECVD Cycles: Insufficient reactant exposure or plasma power during the initial film growth.	Optimize the initial deposition cycles by increasing the exposure time of the nitrogen source (NH3 or N2 plasma) or	

	using a higher initial plasma power.	
Presence of Si-C bonds confirmed by FTIR/XPS	Incomplete Dissociation of BDEAS: The ethyl groups from the BDEAS precursor are not being fully removed and are incorporating into the film.	Increase deposition temperature and/or plasma power to enhance precursor dissociation.
Insufficient Reactive Nitrogen Species: The concentration of nitrogen radicals is too low to effectively displace the carbon-containing ligands.	Increase the NH ₃ /BDEAS ratio or explore higher efficiency plasma sources.	
High hydrogen content alongside high carbon	Incomplete Reaction and Byproduct Removal: Inefficient removal of volatile byproducts containing C-H bonds.	Increase the purge times between precursor pulses in ALD or optimize the chamber pressure and gas flow dynamics in PECVD to enhance byproduct removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of carbon impurities when using BDEAS?

A1: The primary source of carbon impurities is the **bis(diethylamino)silane** (BDEAS) precursor itself, specifically the diethylamino ligands ($-\text{N}(\text{C}_2\text{H}_5)_2$). If these ligands are not completely removed during the deposition process, carbon can be incorporated into the silicon nitride film.

Q2: How does deposition temperature affect carbon content?

A2: Increasing the deposition temperature generally reduces carbon content. Higher temperatures provide more thermal energy to break the Si-N and C-N bonds in the BDEAS ligands, facilitating their removal as volatile byproducts. For instance, an increase in deposition temperature from 150°C to 250°C has been shown to decrease the carbon content in SiN films from 13.7 at.% to 7.5 at.%^[1].

Q3: What is the role of plasma in reducing carbon impurities?

A3: In Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD), the plasma generates highly reactive nitrogen and hydrogen radicals (from N₂ or NH₃ gas). These radicals react with the BDEAS ligands, breaking them apart and forming volatile byproducts that can be pumped out of the chamber, thereby reducing carbon incorporation into the film. Higher plasma frequencies, such as 162 MHz, have been shown to produce SiN films with lower carbon percentages compared to the standard 13.56 MHz, due to higher ion density and more efficient gas dissociation[2][3][4].

Q4: Is NH₃ or N₂ plasma more effective for reducing carbon?

A4: While both can be used, NH₃ plasma is often more effective at reducing carbon impurities. Ammonia provides a source of both nitrogen and hydrogen radicals. The hydrogen radicals can react with the ethyl groups of the BDEAS ligands to form volatile and stable alkanes, which are then more easily removed from the reaction chamber.

Q5: Can post-deposition annealing reduce carbon content?

A5: Yes, post-deposition annealing can be an effective method to reduce carbon impurities. Annealing at elevated temperatures in an inert (e.g., Ar, N₂) or reactive (e.g., NH₃) atmosphere can provide the thermal energy needed to break remaining Si-C and C-H bonds and drive out carbon-containing species from the film[5][6]. The effectiveness depends on the annealing temperature, duration, and ambient gas.

Q6: How can I detect and quantify carbon in my SiN films?

A6: The most common techniques for detecting and quantifying carbon impurities in thin films are X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS). XPS can provide the elemental composition and information about the chemical bonding states (e.g., Si-C, C-C, C-H)[7][8]. Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify vibrational modes associated with Si-C, C-H, and N-H bonds, providing qualitative information about the presence of these impurities[7][9][10][11].

Data Presentation

Table 1: Effect of Deposition Temperature on Carbon Content in SiN Films from BDEAS

Deposition Temperature (°C)	Carbon Content (at.%)	Oxygen Content (at.%)	Reference
150	13.7	10.3	[1]
200	13.7	4.7	[1]
250	7.5	14.0	[1]

Table 2: Comparison of SiN Film Properties with Different Plasma Frequencies using BDEAS

Parameter	13.56 MHz Plasma	162 MHz Plasma	Reference
Carbon Percentage	Higher	Lower	[2][3][4]
N/Si Ratio	Lower	Higher	[3]
Surface Roughness	Higher	Lower	[3]
Wet Etch Rate (in dilute HF)	Higher	Lower	[3]
Leakage Current	Higher	Lower	[3]
Electric Breakdown Field	Lower	Higher	[3]

Experimental Protocols

Protocol 1: XPS Analysis of Carbon Content

- **Sample Preparation:** A small piece (e.g., 1x1 cm) of the SiN film on its substrate is mounted on the XPS sample holder using conductive carbon tape.
- **System Evacuation:** The sample is loaded into the XPS chamber, which is then pumped down to ultra-high vacuum (UHV) conditions ($<10^{-8}$ Torr).
- **Survey Scan:** A wide energy range survey scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.

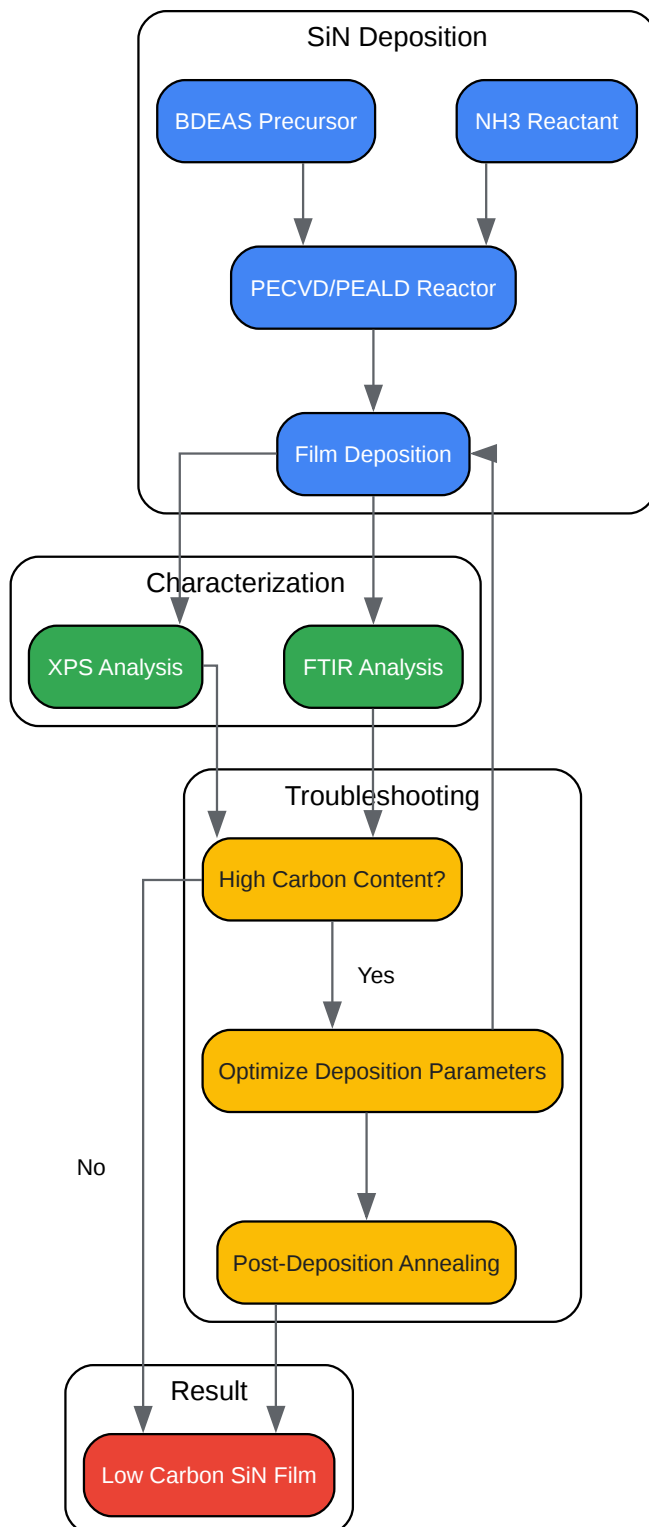
- **High-Resolution Scans:** High-resolution scans are acquired for the C 1s, Si 2p, and N 1s core level regions to determine the elemental composition and chemical bonding states.
- **Sputter Cleaning (Optional):** To measure the bulk film composition, the surface can be sputtered with an argon ion beam to remove surface adventitious carbon. A series of high-resolution scans and sputtering cycles can be performed to obtain a depth profile.
- **Data Analysis:** The areas under the high-resolution peaks are integrated and corrected with relative sensitivity factors (RSFs) to quantify the atomic concentrations of carbon, silicon, and nitrogen. The C 1s peak can be deconvoluted to identify contributions from different chemical states (e.g., Si-C, C-C, C-H).

Protocol 2: Post-Deposition Annealing for Carbon Reduction

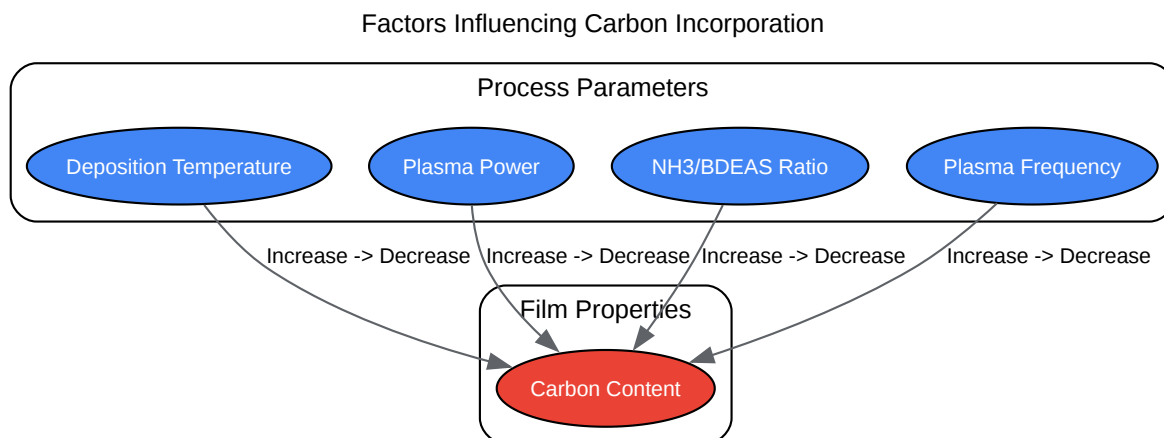
- **Sample Loading:** The SiN film sample is placed in a tube furnace or a rapid thermal annealing (RTA) system.
- **Atmosphere Purge:** The furnace or RTA chamber is purged with a high-purity inert gas (e.g., N₂ or Ar) or a reactive gas (e.g., NH₃) for a sufficient time to remove ambient air and moisture.
- **Ramping to Annealing Temperature:** The temperature is ramped up to the desired setpoint (e.g., 400-800°C) at a controlled rate.
- **Annealing:** The sample is held at the annealing temperature for a specific duration (e.g., 30-60 minutes for furnace annealing, 1-5 minutes for RTA).
- **Cooling:** The system is cooled down to room temperature in the same controlled atmosphere.
- **Characterization:** The carbon content of the annealed film is re-measured using XPS or other appropriate techniques to determine the effectiveness of the annealing process.

Visualizations

Experimental Workflow for Reducing Carbon Impurities

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Caption: Workflow for depositing and optimizing low-carbon SiN films.



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